molecular formula C10H6BrNO B13676601 8-Bromo-2H-chromene-3-carbonitrile CAS No. 885270-76-8

8-Bromo-2H-chromene-3-carbonitrile

Cat. No.: B13676601
CAS No.: 885270-76-8
M. Wt: 236.06 g/mol
InChI Key: LPHYJHGOGPSBMP-UHFFFAOYSA-N
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Description

8-Bromo-2H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a bromine atom at the 8th position and a cyano group at the 3rd position of the chromene ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2H-chromene-3-carbonitrile typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the cyano group can lead to the formation of amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Major Products:

  • Oxidized derivatives
  • Amine derivatives
  • Substituted chromenes

Scientific Research Applications

8-Bromo-2H-chromene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2H-chromene-3-carbonitrile involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

  • 2-Oxo-2H-chromene-3-carbonitrile
  • 2-Imino-2H-chromene-3-carbonitrile
  • 6-Bromo-2-oxo-2H-chromene-3-carbonitrile

Comparison: 8-Bromo-2H-chromene-3-carbonitrile is unique due to the presence of the bromine atom at the 8th position, which can significantly influence its reactivity and biological activity. Compared to 2-oxo-2H-chromene-3-carbonitrile, the brominated derivative may exhibit enhanced antimicrobial properties. The presence of the cyano group also makes it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

8-bromo-2H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-9-3-1-2-8-4-7(5-12)6-13-10(8)9/h1-4H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHYJHGOGPSBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C(=CC=C2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80701402
Record name 8-Bromo-2H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-76-8
Record name 8-Bromo-2H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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